9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione
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Overview
Description
9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione is a complex organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound features a unique structure that includes an oxazine ring fused to a quinoline core, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an ethyl-substituted aromatic amine with a suitable carbonyl compound, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 9-ethyl-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione include other quinoline derivatives and oxazine-containing molecules. For example:
1H-Inden-1-one, 2,3-dihydro-: A compound with a similar fused ring structure but different functional groups.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Another compound with a fused ring system, used in different chemical contexts.
1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester: A compound with a complex ring structure, similar in complexity to the target compound.
The uniqueness of this compound lies in its specific combination of an oxazine ring fused to a quinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
7-ethyl-10,12,12-trimethyl-3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,4-dione |
InChI |
InChI=1S/C16H19NO3/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)20-15(17)19/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
ZRPYKCPVEJBEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(CC(N3C(=O)OC2=O)(C)C)C |
Origin of Product |
United States |
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